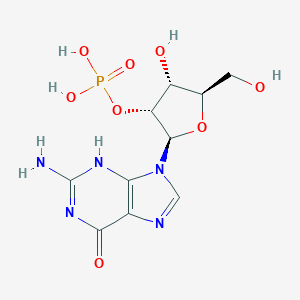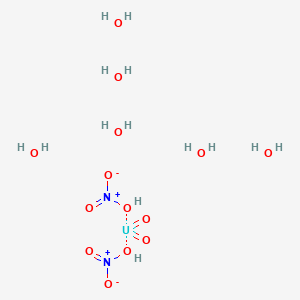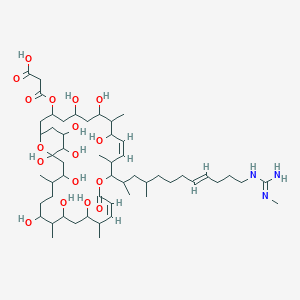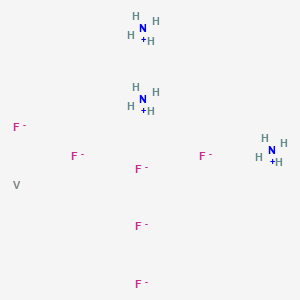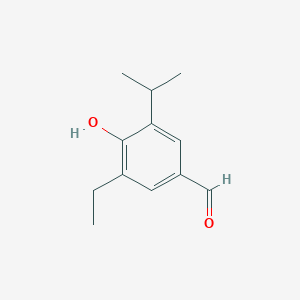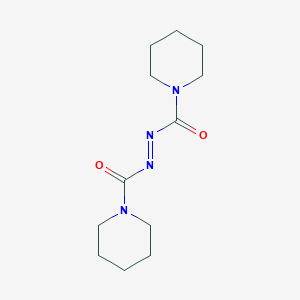
1,1'-(Azodicarbonyl)dipiperidin
Übersicht
Beschreibung
1,1’-(Azodicarbonyl)dipiperidine, also known as azodicarboxylic acid dipiperidide, is a chemical compound with the molecular formula C12H20N4O2 and a molecular weight of 252.31 g/mol . This compound is characterized by its azo and carbonyl functional groups and is widely used as a reagent in organic synthesis, particularly in the Mitsunobu reaction .
Wissenschaftliche Forschungsanwendungen
1,1’-(Azodicarbonyl)dipiperidine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It has been used as a reagent in the synthesis of g protein-coupled receptor 120 (gpr120) agonists and peroxisome proliferator-activated receptor α (PPARα), PPARγ, and PPARδ triple agonists . These receptors play crucial roles in metabolic regulation.
Mode of Action
AdDP is a widely employed reagent in the Mitsunobu reaction , which is a chemical reaction that converts an alcohol into a variety of functional groups, such as esters, amides, and ethers . It facilitates the condensation between an alcohol and an acidic compound .
Biochemical Pathways
AdDP is involved in the synthesis of various compounds through the Mitsunobu reaction . It has been used in the preparation of polyfluoroalkylated tripyrazolylmethane ligands, optically active α,α-disubstituted amino acids, aza-β-lactams through [2+2] cycloaddition reactions, glycosyl disulfides, pyridine ether PPAR agonists, and S-glycosyl amino acid building blocks for combinatorial neoglycopeptide synthesis .
Pharmacokinetics
It is soluble in organic solvents such as ethanol and dimethylformamide (dmf), with solubilities of approximately 1 mg/ml and 10 mg/ml, respectively . This solubility profile may influence its bioavailability.
Result of Action
The result of AdDP’s action largely depends on its use in the synthesis of other compounds. For instance, when used in the synthesis of GPR120 agonists, it can contribute to antidiabetic activity . Similarly, in the synthesis of PPARα, PPARγ, and PPARδ triple agonists, it can contribute to the regulation of lipid and glucose metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of AdDP. For instance, the Mitsunobu reaction, in which AdDP is commonly used, requires anhydrous conditions and is typically performed at room temperature . Additionally, the solubility of AdDP in different solvents can affect its reactivity .
Biochemische Analyse
Biochemical Properties
1,1’-(Azodicarbonyl)dipiperidine is involved in various biochemical reactions. It has been used as a reagent in the synthesis of G protein-coupled receptor 120 (GPR120) agonists with antidiabetic activity and peroxisome proliferator-activated receptor α (PPARα), PPARγ, and PPARδ triple agonists
Cellular Effects
Given its role in the synthesis of GPR120 agonists and PPAR activators , it may indirectly influence cell function by modulating these signaling pathways. GPR120 and PPARs are involved in various cellular processes, including inflammation, lipid metabolism, and glucose homeostasis .
Molecular Mechanism
The molecular mechanism of 1,1’-(Azodicarbonyl)dipiperidine primarily involves its role as a reagent in the Mitsunobu reaction . In this reaction, it facilitates the coupling of two different functional groups or the inversion of stereochemistry of alcohols . The exact mechanism at the molecular level depends on the specific reaction conditions and the other reactants involved.
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature and has a melting point of 134-136 °C .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1,1’-(Azodicarbonyl)dipiperidin kann durch die Reaktion von Azodicarbonsäure mit Piperidin unter kontrollierten Bedingungen synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) und erfordert eine Spülung mit einem Inertgas, um Oxidation zu verhindern . Die Verbindung wird dann durch Umkristallisation gereinigt, um ein hochreines Produkt zu erhalten.
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von 1,1’-(Azodicarbonyl)dipiperidin nach ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten . Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um den Industriestandards gerecht zu werden.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1,1’-(Azodicarbonyl)dipiperidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Azogruppe in Hydrazinderivate umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Hauptprodukte:
Oxidation: Bildung von Oxiden und verwandten Verbindungen.
Reduktion: Bildung von Hydrazinderivaten.
Substitution: Bildung von Estern, Ethern und anderen Derivaten durch die Mitsunobu-Reaktion.
Wissenschaftliche Forschungsanwendungen
1,1’-(Azodicarbonyl)dipiperidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1,1’-(Azodicarbonyl)dipiperidin beinhaltet seine Rolle als Reagenz in der Mitsunobu-Reaktion. Die Verbindung erleichtert die nucleophile Substitution von Alkoholen mit verschiedenen Nucleophilen, was zur Bildung von Estern, Ethern und anderen Derivaten führt . Die Reaktion verläuft über die Bildung eines Zwischenkomplexes mit Triphenylphosphin, der dann einen nucleophilen Angriff durch den Alkohol und das Nucleophil erfährt .
Ähnliche Verbindungen:
Diethylazodicarboxylat: Ein weiteres häufig verwendetes Reagenz in der Mitsunobu-Reaktion.
Azodicarbonsäure-Diethylester: Ähnlich in Struktur und Reaktivität wie 1,1’-(Azodicarbonyl)dipiperidin.
Einzigartigkeit: 1,1’-(Azodicarbonyl)dipiperidin ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die eine eindeutige Reaktivität und Selektivität in der organischen Synthese ermöglichen . Seine Fähigkeit, die Mitsunobu-Reaktion mit hoher Effizienz zu erleichtern, macht es zu einem wertvollen Reagenz in der akademischen und industriellen Forschung .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Azodicarbonyl)dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Mitsunobu reaction typically involves the use of triphenylphosphine and diethyl azodicarboxylate under anhydrous conditions.
Major Products:
Oxidation: Formation of oxides and related compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of esters, ethers, and other derivatives through the Mitsunobu reaction.
Vergleich Mit ähnlichen Verbindungen
Diethyl azodicarboxylate: Another commonly used reagent in the Mitsunobu reaction.
Azodicarboxylic acid diethyl ester: Similar in structure and reactivity to 1,1’-(Azodicarbonyl)dipiperidine.
Uniqueness: 1,1’-(Azodicarbonyl)dipiperidine is unique due to its specific structural features, which provide distinct reactivity and selectivity in organic synthesis . Its ability to facilitate the Mitsunobu reaction with high efficiency makes it a valuable reagent in both academic and industrial research .
Eigenschaften
CAS-Nummer |
10465-81-3 |
|---|---|
Molekularformel |
C12H20N4O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(piperidine-1-carbonylimino)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2 |
InChI-Schlüssel |
OQJBFFCUFALWQL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |
Isomerische SMILES |
C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2 |
Kanonische SMILES |
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |
Key on ui other cas no. |
10465-81-3 |
Piktogramme |
Irritant |
Synonyme |
diazenedicarboxylic acid bis(N,N-piperidide) SR 4077 SR-4077 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




